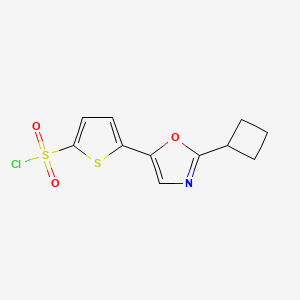

5-(2-Cyclobutyloxazol-5-yl)thiophene-2-sulfonyl chloride

Description

5-(2-Cyclobutyloxazol-5-yl)thiophene-2-sulfonyl chloride is a sulfonyl chloride derivative featuring a thiophene backbone substituted with a cyclobutyl-oxazole moiety. This compound is of interest in medicinal and materials chemistry due to the reactivity of the sulfonyl chloride group, which enables its use in synthesizing sulfonamides, sulfonate esters, and other functionalized molecules.

Properties

IUPAC Name |

5-(2-cyclobutyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3S2/c12-18(14,15)10-5-4-9(17-10)8-6-13-11(16-8)7-2-1-3-7/h4-7H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBOJJRKTHJTHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC=C(O2)C3=CC=C(S3)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(2-Cyclobutyloxazol-5-yl)thiophene-2-sulfonyl chloride typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the thiophene ring and the sulfonyl chloride group. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

5-(2-Cyclobutyloxazol-5-yl)thiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form thiols.

Coupling Reactions: The thiophene ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

5-(2-Cyclobutyloxazol-5-yl)thiophene-2-sulfonyl chloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used to study biochemical pathways and interactions due to its ability to form stable complexes with biological molecules.

Industry: The compound can be used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Cyclobutyloxazol-5-yl)thiophene-2-sulfonyl chloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that can catalyze various biochemical reactions. The pathways involved in its mechanism of action depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Data Tables

Table 1: Key Physical and Chemical Properties of Selected Analogs

Table 2: Reactivity and Application Insights

| Compound Type | Reactivity Trend | Potential Applications |

|---|---|---|

| Cycloalkyl-oxazole derivatives | Moderate reactivity due to steric bulk | Drug intermediates, agrochemicals |

| CF₃-substituted isoxazoles | High electrophilicity | Fluorinated probes, PET imaging |

| Thiazole derivatives | Enhanced thermal stability | Polymer additives, catalysts |

Research Findings and Implications

- Synthetic Yields : Analogs like 5-(3,5-dimethylisoxazol-4-yl)thiophene-2-sulfonyl chloride are synthesized in high yields (82%), suggesting efficient routes for cyclobutyl-oxazole derivatives .

- Spectroscopic Data : NMR spectra of pyrrolidine-carbonyl isoxazole derivatives () show distinct shifts for thiophene protons (δ 7.5–7.86 ppm), providing a benchmark for characterizing cyclobutyl-oxazole analogs .

Biological Activity

5-(2-Cyclobutyloxazol-5-yl)thiophene-2-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of 5-(2-Cyclobutyloxazol-5-yl)thiophene-2-sulfonyl chloride is C11H10ClN2O3S. The compound features a thiophene ring substituted with a sulfonyl chloride group and a cyclobutyloxazole moiety, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 276.72 g/mol |

| CAS Number | [514930] |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to act as a sulfonylating agent. Sulfonyl chlorides are known to modify biomolecules, impacting various biochemical pathways. The specific interactions of this compound with target proteins or enzymes remain an area for further investigation.

Biological Activities

Research has indicated that compounds similar to 5-(2-Cyclobutyloxazol-5-yl)thiophene-2-sulfonyl chloride exhibit various biological activities, including:

- Enzyme Inhibition : Compounds with sulfonyl groups have been studied for their ability to inhibit carbonic anhydrases (CAs), which play crucial roles in physiological processes such as respiration and acid-base balance. For instance, studies on thiophene derivatives have shown significant inhibition against CA isoforms, particularly hCA II and tumor-associated isoforms hCA IX and XII .

- Antimicrobial Activity : Some sulfonamide derivatives have demonstrated antimicrobial properties, suggesting that similar compounds may exhibit effectiveness against bacterial strains.

- Anticancer Potential : The structural features of thiophene-based compounds have been linked to anticancer activity, with some studies indicating that modifications can enhance selectivity towards cancer cells.

Case Studies

Several studies have explored the biological effects of thiophene derivatives:

- Study on Carbonic Anhydrase Inhibition : A series of thiophene sulfonamides were synthesized and tested for their inhibitory effects on carbonic anhydrase isoforms. Results showed that certain derivatives had subnanomolar inhibitory activity against hCA IX, indicating potential therapeutic applications in cancer treatment .

- Antimicrobial Evaluation : Research involving the synthesis of sulfonamide derivatives from thiophene structures revealed promising antimicrobial activity against both gram-positive and gram-negative bacteria, highlighting the potential for developing new antibiotics.

Research Findings

Recent findings suggest that the incorporation of specific substituents can significantly enhance the biological activity of thiophene-based compounds:

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that the presence of a cyclobutyloxazole moiety can improve binding affinity to target enzymes, potentially increasing the efficacy of the compound.

- Toxicity Studies : Preliminary toxicity assessments indicate that while some derivatives exhibit potent biological activities, they also require careful evaluation for safety profiles before therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.